molecular formula C16H16ClNO3 B10953063 {5-[(4-Chlorophenoxy)methyl]furan-2-yl}(pyrrolidin-1-yl)methanone

{5-[(4-Chlorophenoxy)methyl]furan-2-yl}(pyrrolidin-1-yl)methanone

Cat. No.: B10953063
M. Wt: 305.75 g/mol
InChI Key: CHVXMQHDSUAUDP-UHFFFAOYSA-N
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Description

{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenoxy group, a furan ring, and a pyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 4-chlorophenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Synthesis of 5-[(4-chlorophenoxy)methyl]-2-furylmethanol: This intermediate is prepared by reacting the acyl chloride with furfuryl alcohol.

    Formation of the final compound: The intermediate is then reacted with pyrrolidine in the presence of a suitable catalyst to yield {5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde: Shares a similar core structure but lacks the pyrrolidinyl group.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Contains a chlorophenyl group but has a different heterocyclic ring.

Uniqueness

{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(1-PYRROLIDINYL)METHANONE is unique due to the combination of its chlorophenoxy, furan, and pyrrolidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

[5-[(4-chlorophenoxy)methyl]furan-2-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C16H16ClNO3/c17-12-3-5-13(6-4-12)20-11-14-7-8-15(21-14)16(19)18-9-1-2-10-18/h3-8H,1-2,9-11H2

InChI Key

CHVXMQHDSUAUDP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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